

6-Bromo-2,3-difluorophenol molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

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In-Depth Technical Guide: 6-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Bromo-2,3-difluorophenol**, a key intermediate in the development of novel therapeutics.

Core Molecular Data

6-Bromo-2,3-difluorophenol is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry. Its precise molecular characteristics are fundamental to its reactivity and application in synthesis.

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1]
Molecular Weight	208.99 g/mol	[1]
IUPAC Name	6-bromo-2,3-difluorophenol	[1]
CAS Number	186590-23-8	[1]

Experimental Protocols

While specific proprietary synthesis methods may vary, a general approach for the preparation of brominated difluorophenols can be extrapolated from established organic chemistry principles. The following is a representative protocol for the synthesis of a related isomer, 4-Bromo-2,3-difluorophenol, which illustrates a common synthetic strategy involving demethylation of a methoxy precursor.

Synthesis of 4-Bromo-2,3-difluorophenol from 1-Bromo-2,3-difluoro-4-methoxybenzene[2]

- **Reaction Setup:** A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared in a suitable reaction vessel equipped for stirring and operation at reduced temperatures.
- **Addition of Reagent:** The solution is cooled to -20°C. A 1 M solution of boron tribromide (BBr₃) in DCM (26.9 mmol) is added dropwise to the stirred solution over a period of 10 minutes.
- **Reaction Progression:** Following the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12 hours to ensure the completion of the demethylation reaction.
- **Quenching:** The reaction mixture is cooled to 10°C, and the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
- **Extraction and Isolation:** The mixture is diluted with additional DCM (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The resulting crude oil can be further purified by column chromatography to yield the pure 4-bromo-2,3-difluorophenol.

This protocol highlights a standard method for the cleavage of aryl methyl ethers to phenols, a key transformation that could be adapted for the synthesis of **6-Bromo-2,3-difluorophenol** from a suitable methoxy-substituted precursor.

Application in Drug Development: Ghrelin Receptor Antagonism

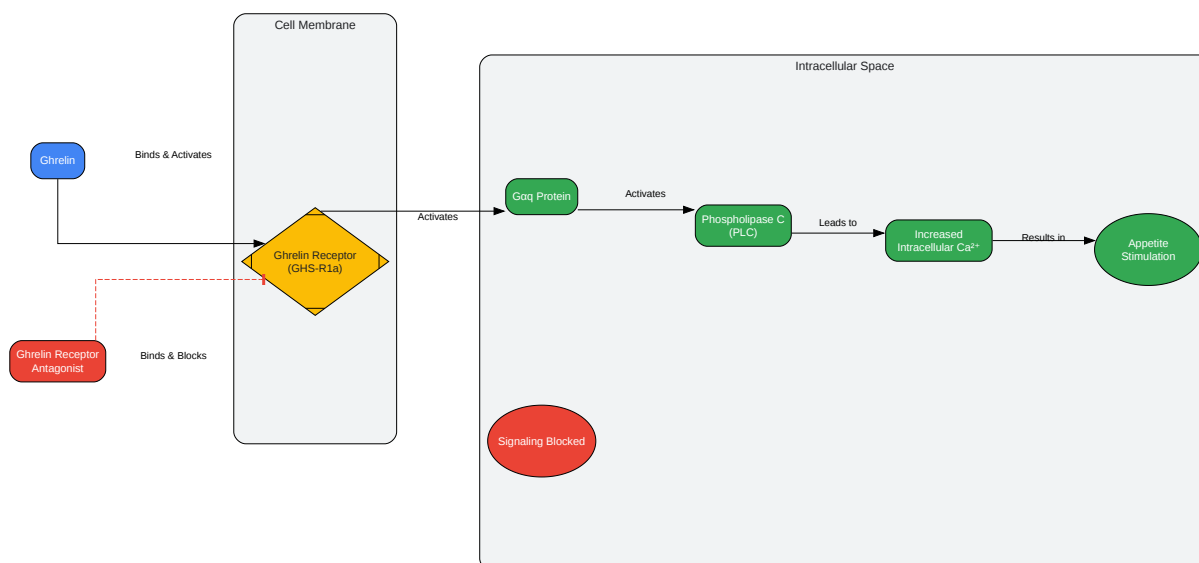
6-Bromo-2,3-difluorophenol and structurally related compounds are of significant interest in the development of small-molecule antagonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). The ghrelin receptor plays a crucial role in regulating appetite, energy balance, and glucose metabolism.[3]

The Ghrelin Signaling Pathway

Ghrelin, often termed the "hunger hormone," is produced primarily in the stomach and acts on the hypothalamus in the brain to stimulate appetite.[4][5] The binding of ghrelin to its receptor, GHS-R1a, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) can activate various downstream pathways, including the Gαq pathway, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[6] This signaling ultimately results in the release of orexigenic (appetite-stimulating) neuropeptides.[7][8]

Given its role in stimulating food intake, blocking the ghrelin receptor is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[3][9] Ghrelin receptor antagonists are compounds that bind to the GHS-R1a but do not activate it, thereby preventing ghrelin from exerting its effects.[4][5] This blockade can lead to reduced appetite, decreased food intake, and potential weight loss.[3][9]

The following diagram illustrates the ghrelin signaling pathway and the mechanism of action for a ghrelin receptor antagonist.



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